
N-Nitroso-5-hydroxy Pyrrolidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso-5-hydroxy Pyrrolidone is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a nitroso group attached to a pyrrolidone ring, which also contains a hydroxyl group. Nitrosamines, including this compound, are often scrutinized in pharmaceutical and industrial contexts due to their potential health risks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-5-hydroxy Pyrrolidone typically involves the nitrosation of 5-hydroxy pyrrolidone. This process can be achieved by reacting 5-hydroxy pyrrolidone with nitrosating agents such as sodium nitrite in the presence of an acid, usually hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosamine .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful handling of nitrosating agents and the implementation of safety measures to mitigate the risks associated with nitrosamine formation. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso-5-hydroxy Pyrrolidone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
N-Nitroso-5-hydroxy Pyrrolidone has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Nitroso-5-hydroxy Pyrrolidone involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. The nitroso group can undergo metabolic activation, forming reactive intermediates that can interact with DNA and proteins, leading to mutations and other cellular damage. The pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in the bioactivation of nitrosamines .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Nitrosodimethylamine (NDMA): Known for its potent carcinogenic properties and similar nitrosamine structure.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with comparable chemical properties and health risks.
Uniqueness
N-Nitroso-5-hydroxy Pyrrolidone is unique due to the presence of the hydroxyl group on the pyrrolidone ring, which influences its chemical reactivity and potential biological effects. This structural feature distinguishes it from other nitrosamines and contributes to its specific applications and risks .
Propriétés
Formule moléculaire |
C4H6N2O3 |
|---|---|
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
5-hydroxy-1-nitrosopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-2-4(8)6(3)5-9/h3,7H,1-2H2 |
Clé InChI |
DDGCYDMONUAURC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


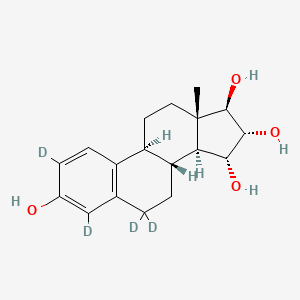
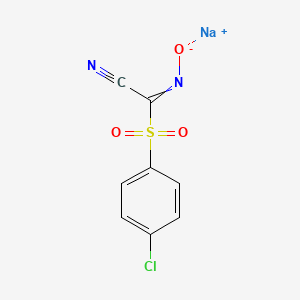

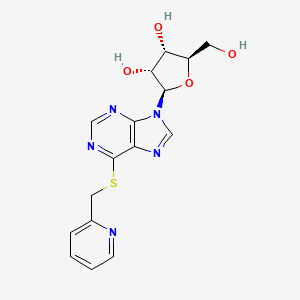
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)

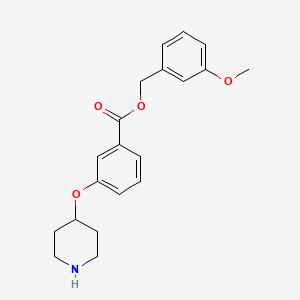
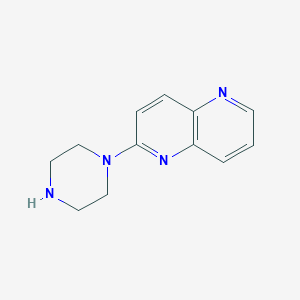
![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
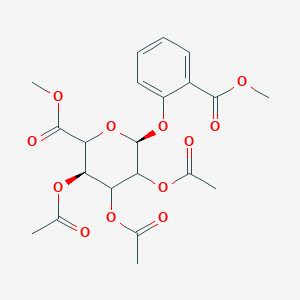
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)

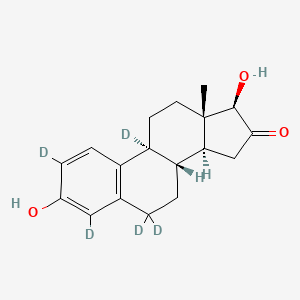
![2-Hydroxy-2[4-(hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic Acid](/img/structure/B13863630.png)
